2-Oxa-8-azaspiro[5.5]undecane-1,3,9-trione
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Overview
Description
2-Oxa-8-azaspiro[55]undecane-1,3,9-trione is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-8-azaspiro[5.5]undecane-1,3,9-trione typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a diester can lead to the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact details of industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-8-azaspiro[5.5]undecane-1,3,9-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-Oxa-8-azaspiro[5.5]undecane-1,3,9-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Oxa-8-azaspiro[5.5]undecane-1,3,9-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-8-azaspiro[5.5]undecane: Similar in structure but lacks the trione functionality.
8-Oxa-1-azaspiro[5.5]undecane: Another spirocyclic compound with a different arrangement of oxygen and nitrogen atoms.
2,4,8,10-Tetraoxaspiro[5.5]undecane: Contains multiple oxygen atoms within the spiro ring system.
Uniqueness
2-Oxa-8-azaspiro[5.5]undecane-1,3,9-trione is unique due to its specific arrangement of oxygen and nitrogen atoms within the spiro ring system and the presence of the trione functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H11NO4 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-oxa-8-azaspiro[5.5]undecane-1,3,9-trione |
InChI |
InChI=1S/C9H11NO4/c11-6-1-3-9(5-10-6)4-2-7(12)14-8(9)13/h1-5H2,(H,10,11) |
InChI Key |
XYCOUCQJCUJCKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)OC2=O)CNC1=O |
Origin of Product |
United States |
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